molecular formula C14H14O4S5 B11955982 Trisulfide, bis[(4-methylphenyl)sulfonyl] CAS No. 5692-44-4

Trisulfide, bis[(4-methylphenyl)sulfonyl]

Cat. No.: B11955982
CAS No.: 5692-44-4
M. Wt: 406.6 g/mol
InChI Key: XFALWVPSWSSCKL-UHFFFAOYSA-N
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Description

Trisulfide, bis[(4-methylphenyl)sulfonyl]: is a chemical compound with the molecular formula C14H14O4S5 and a molecular weight of 406.58 g/mol . It is also known by other names such as bis(p-tolylsulfonyl) trisulfide . This compound is characterized by the presence of three sulfur atoms (trisulfide) and two sulfonyl groups attached to 4-methylphenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisulfide, bis[(4-methylphenyl)sulfonyl] typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium trisulfide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for trisulfide, bis[(4-methylphenyl)sulfonyl] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The raw materials are sourced from reliable suppliers, and the production process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Trisulfide, bis[(4-methylphenyl)sulfonyl] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trisulfide, bis[(4-methylphenyl)sulfonyl] is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving sulfonyl groups .

Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Its unique chemical structure makes it a candidate for the design of new pharmaceuticals .

Industry: In the industrial sector, trisulfide, bis[(4-methylphenyl)sulfonyl] is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of trisulfide, bis[(4-methylphenyl)sulfonyl] involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The trisulfide group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

  • Disulfide, bis[(4-methylphenyl)sulfonyl]
  • Tetrasulfide, bis[(4-methylphenyl)sulfonyl]
  • Trisulfide, bis[(4-chlorophenyl)sulfonyl]

Comparison: Trisulfide, bis[(4-methylphenyl)sulfonyl] is unique due to the presence of three sulfur atoms, which imparts distinct chemical and biological properties. Compared to disulfide and tetrasulfide analogs, the trisulfide compound exhibits different reactivity and stability. The presence of 4-methylphenyl groups also influences its solubility and interaction with biological targets .

Properties

CAS No.

5692-44-4

Molecular Formula

C14H14O4S5

Molecular Weight

406.6 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)sulfonyltrisulfanyl]sulfonylbenzene

InChI

InChI=1S/C14H14O4S5/c1-11-3-7-13(8-4-11)22(15,16)20-19-21-23(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

XFALWVPSWSSCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SSSS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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